Cas no 1017779-30-4 (5-Methyl-2-(trifluoromethyl)benzylamine)
5-Methyl-2-(trifluoromethyl)benzylamine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(trifluoromethyl)benzylamine
- Benzenemethanamine, 5-methyl-2-(trifluoromethyl)-
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- MDL: MFCD09832358
- Inchi: 1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3
- InChI Key: LDYZJNWJFZYWKD-UHFFFAOYSA-N
- SMILES: C1(CN)=CC(C)=CC=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
5-Methyl-2-(trifluoromethyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075959-1g |
5-Methyl-2-(trifluoromethyl)benzylamine |
1017779-30-4 | 1g |
£64.00 | 2022-03-01 | ||
| Fluorochem | 075959-5g |
5-Methyl-2-(trifluoromethyl)benzylamine |
1017779-30-4 | 5g |
£256.00 | 2022-03-01 | ||
| Apollo Scientific | PC302363-1g |
5-Methyl-2-(trifluoromethyl)benzylamine |
1017779-30-4 | 98% | 1g |
£230.00 | 2025-02-21 | |
| Apollo Scientific | PC302363-5g |
5-Methyl-2-(trifluoromethyl)benzylamine |
1017779-30-4 | 98% | 5g |
£595.00 | 2025-02-21 | |
| abcr | AB280303-1 g |
5-Methyl-2-(trifluoromethyl)benzylamine, 97%; . |
1017779-30-4 | 97% | 1g |
€146.80 | 2022-06-11 | |
| abcr | AB280303-1g |
5-Methyl-2-(trifluoromethyl)benzylamine, 97%; . |
1017779-30-4 | 97% | 1g |
€448.50 | 2025-04-22 | |
| Apollo Scientific | PC302363-250mg |
5-Methyl-2-(trifluoromethyl)benzylamine |
1017779-30-4 | 98% | 250mg |
£65.00 | 2025-02-21 | |
| abcr | AB280303-250mg |
5-Methyl-2-(trifluoromethyl)benzylamine, 97%; . |
1017779-30-4 | 97% | 250mg |
€155.50 | 2025-04-22 | |
| abcr | AB280303-5g |
5-Methyl-2-(trifluoromethyl)benzylamine, 97%; . |
1017779-30-4 | 97% | 5g |
€1096.80 | 2025-04-22 | |
| Ambeed | A852838-1g |
(5-Methyl-2-(trifluoromethyl)phenyl)methanamine |
1017779-30-4 | 95+% | 1g |
$148.0 | 2024-04-26 |
5-Methyl-2-(trifluoromethyl)benzylamine Suppliers
5-Methyl-2-(trifluoromethyl)benzylamine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-Methyl-2-(trifluoromethyl)benzylamine
Comprehensive Guide to 5-Methyl-2-(trifluoromethyl)benzylamine (CAS No. 1017779-30-4): Properties, Applications, and Industry Insights
5-Methyl-2-(trifluoromethyl)benzylamine (CAS No. 1017779-30-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzylamine derivative contains both a methyl group and a trifluoromethyl group, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting central nervous system (CNS) disorders and metabolic diseases.
The compound's molecular formula (C9H10F3N) and molecular weight (189.18 g/mol) contribute to its versatility in organic synthesis. Its lipophilic trifluoromethyl group enhances membrane permeability, a critical factor in bioavailability optimization—a trending topic in medicinal chemistry. Recent studies highlight its utility in developing PET radiotracers for neurological imaging, addressing the growing demand for precision medicine tools.
In the agrochemical sector, 5-Methyl-2-(trifluoromethyl)benzylamine serves as a precursor for novel crop protection agents. The trifluoromethyl moiety improves pesticidal activity while reducing environmental persistence, aligning with current green chemistry initiatives. Manufacturers are optimizing synthetic routes to improve atom economy and reduce process waste, responding to industry demands for sustainable production methods.
Analytical characterization of CAS No. 1017779-30-4 typically involves HPLC purity analysis, GC-MS identification, and NMR spectroscopy. The compound's physicochemical properties—including its boiling point (estimated 210-215°C) and logP value (~2.1)—make it suitable for various formulation development applications. These characteristics are particularly relevant for researchers investigating blood-brain barrier penetration, a hot topic in neuropharmacology research.
Quality control standards for 5-Methyl-2-(trifluoromethyl)benzylamine require strict monitoring of isomeric impurities and residual solvents. Advanced purification techniques like preparative chromatography or crystallization optimization ensure compliance with ICH guidelines. The compound's stability under various storage conditions (typically 2-8°C under inert atmosphere) is crucial for maintaining batch-to-batch consistency in industrial applications.
Emerging applications include its use in fluorescent probes for cellular imaging and as a building block for metal-organic frameworks (MOFs) with potential in gas storage applications. The scientific community continues to explore its structure-activity relationships, particularly how the steric effects of the methyl group influence molecular interactions—a subject of numerous recent QSAR studies and molecular docking simulations.
From a commercial perspective, 5-Methyl-2-(trifluoromethyl)benzylamine represents a growing segment in the fine chemicals market. Suppliers are addressing challenges in scale-up production while maintaining cost efficiency, especially for GMP-grade material used in pharmaceutical development. The compound's patent landscape shows increasing activity, particularly in kinase inhibitor and GPCR modulator applications, reflecting broader trends in targeted therapy development.
Environmental and safety assessments indicate that proper handling of CAS No. 1017779-30-4 requires standard laboratory precautions. While not classified as hazardous under current regulations, researchers should follow ALARA principles when working with this compound. Its biodegradation profile and ecotoxicological data are becoming important considerations as regulatory agencies emphasize green chemistry metrics in chemical approvals.
The future outlook for 5-Methyl-2-(trifluoromethyl)benzylamine appears promising, with anticipated growth in custom synthesis services and contract research applications. As computational chemistry tools advance, virtual screening of benzylamine derivatives is accelerating discovery of novel applications. The compound's role in developing next-generation therapeutics and smart materials continues to expand, making it a noteworthy subject for researchers across multiple disciplines.
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